molecular formula C7H7F2NO B8809604 (5-Amino-2,3-difluorophenyl)methanol CAS No. 1415250-03-1

(5-Amino-2,3-difluorophenyl)methanol

Cat. No.: B8809604
CAS No.: 1415250-03-1
M. Wt: 159.13 g/mol
InChI Key: LHPNJBAMXBZVGP-UHFFFAOYSA-N
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Description

(5-Amino-2,3-difluorophenyl)methanol is a versatile chemical building block of interest in medicinal chemistry and drug discovery. The compound integrates a benzyl alcohol moiety with both amino and difluoro substituents on the aromatic ring. This structure is valuable for constructing more complex molecules, particularly in pharmaceutical research . The presence of fluorine atoms is a common strategy in lead optimization, as it can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets . The primary amine and alcohol functional groups provide convenient handles for synthetic elaboration, allowing researchers to use this compound as a key intermediate in the synthesis of potential therapeutic agents. As a multi-functional scaffold, this compound is useful for exploring structure-activity relationships in the development of new active compounds. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1415250-03-1

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(5-amino-2,3-difluorophenyl)methanol

InChI

InChI=1S/C7H7F2NO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3,10H2

InChI Key

LHPNJBAMXBZVGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to five structurally related molecules (Table 1), highlighting substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Activities
(5-Amino-2,3-difluorophenyl)methanol 173.13 5-NH2, 2,3-F, -CH2OH Amino, Fluoro, Alcohol High polarity, potential antimicrobial activity
(6-Bromo-2,3-difluorophenyl)methanol 237.00 6-Br, 2,3-F, -CH2OH Bromo, Fluoro, Alcohol Increased lipophilicity; halogen interactions
(5-Amino-2,3-difluorophenyl)ethanone 175.15 5-NH2, 2,3-F, -COCH3 Amino, Fluoro, Ketone Reduced water solubility; altered reactivity
5-Amino-2-fluorocyclohex-3-enecarboxylic acid 173.16 5-NH2, 2-F (cyclohexene ring) Amino, Fluoro, Carboxylic acid GABA-AT inhibition via Michael addition
5-Amino-2,4-di-tert-butylphenol 265.41 5-NH2, 2,4-t-Bu, -OH Amino, tert-Butyl, Phenol Steric hindrance; antioxidant potential

Key Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs.
  • Alcohol vs. Ketone Functional Groups: The hydroxymethyl group in the target compound improves water solubility compared to the ketone in (5-Amino-2,3-difluorophenyl)ethanone, which may limit its utility in aqueous biological systems .

Physicochemical Properties

  • Solubility: The alcohol group in this compound enhances solubility in polar solvents compared to its ketone analog.
  • Steric Effects: Bulky tert-butyl groups in 5-Amino-2,4-di-tert-butylphenol hinder molecular interactions, whereas fluorine atoms in the target compound provide electron-withdrawing effects without significant steric bulk.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Amino-2,3-difluorophenyl)methanol, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a difluorinated benzene ring. A plausible route includes:

Nitration : Introduce a nitro group at the 5-position of 2,3-difluorobenzene derivatives under controlled acidic conditions.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or stoichiometric reagents like SnCl₂ .

Hydroxymethylation : Employ formylation (e.g., via Rieche formylation with dichloromethyl methyl ether) followed by reduction (NaBH₄ or LiAlH₄) to install the methanol group .

  • Critical Parameters : Reaction temperature (e.g., low temps for nitration to avoid by-products), solvent polarity (polar aprotic solvents for formylation), and catalyst loading (optimized to prevent over-reduction) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (split by fluorine coupling) and the hydroxymethyl group (δ ~4.6 ppm for -CH₂OH). ¹⁹F NMR confirms fluorine positions .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1050 cm⁻¹ (C-F), and ~3200-3600 cm⁻¹ (O-H) .
  • HPLC/LCMS : Reverse-phase HPLC with C18 columns (retention time ~1.6–2.0 minutes under acidic conditions) and LCMS (m/z ~174 [M+H]⁺) verify purity and molecular weight .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and compute Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like GABA-AT) to identify binding modes and affinity. For example, fluorine atoms may enhance binding via halogen bonds .
  • MD Simulations : Study solvation effects and conformational stability in aqueous or lipid environments .

Q. What strategies resolve contradictions in reported biological activities of fluorinated aromatic amino alcohols?

  • Methodological Answer :

  • Systematic SAR Studies : Vary substituent positions (e.g., 2,3-difluoro vs. 4,6-difluoro isomers) to isolate electronic/steric effects on activity .
  • Meta-Analysis : Cross-reference in vitro assays (e.g., IC₅₀ values for enzyme inhibition) with computational predictions to validate mechanisms .
  • Controlled Replication : Standardize assay conditions (pH, solvent, cell lines) to minimize variability. For instance, fluorinated compounds may exhibit pH-dependent solubility .

Q. How does the position of fluorine substituents affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Electronic Effects : Fluorine at the 2,3-positions withdraws electron density via inductive effects, reducing pKa of the amino group (e.g., pKa ~3.5 vs. ~4.2 for non-fluorinated analogs) .
  • Steric Effects : Ortho-fluorine atoms increase steric hindrance, slowing nucleophilic substitution at the hydroxymethyl group.
  • Lipophilicity : LogP values decrease with fluorine substitution (e.g., LogP ~1.2 for 2,3-difluoro vs. ~1.8 for non-fluorinated analogs), impacting membrane permeability .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Oxidation of -CH₂OH : Forms aldehydes/ketones. Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Amino Group Degradation : Over-nitration or Hofmann elimination. Mitigation: Controlled stoichiometry of nitrating agents and low-temperature reduction .
  • Fluorine Displacement : Nucleophilic substitution (e.g., by OH⁻). Mitigation: Avoid strongly basic conditions during hydroxymethylation .

Q. What role does the amino group play in the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Bioisosterism : The amino group mimics natural ligands (e.g., GABA or serotonin), enabling binding to neurotransmitter receptors .
  • Prodrug Design : Amino groups facilitate conjugation with targeting moieties (e.g., peptides) or solubility-enhancing groups (e.g., sulfates) .
  • Enzyme Inhibition : Acts as a hydrogen-bond donor in transition-state analogs for enzymes like aminotransferases .

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